An In-depth Technical Guide to Ethyl Piperidin-2-ylacetate: Structure, Properties, and Applications
An In-depth Technical Guide to Ethyl Piperidin-2-ylacetate: Structure, Properties, and Applications
Abstract
Ethyl piperidin-2-ylacetate is a pivotal heterocyclic building block in modern medicinal chemistry and synthetic research. Characterized by a piperidine ring substituted at the 2-position with an ethyl acetate group, this bifunctional molecule offers two distinct points for chemical modification: a reactive secondary amine and a versatile ester moiety. This guide provides a comprehensive technical overview of its chemical structure, physicochemical properties, spectroscopic signature, synthesis, and core reactivity. The content herein is curated for researchers, scientists, and drug development professionals, offering field-proven insights into the practical application and handling of this valuable synthetic intermediate.
Chemical Identity and Structural Framework
Ethyl piperidin-2-ylacetate is a chiral cyclic amino acid ester. The presence of a stereocenter at the C2 position of the piperidine ring dictates that the molecule exists as a pair of enantiomers, (R)- and (S)-ethyl piperidin-2-ylacetate, or as a racemic mixture.
The fundamental structure consists of a saturated six-membered heterocycle containing one nitrogen atom (the piperidine core). An ethyl acetate group is attached to the carbon atom adjacent to the nitrogen (the C2 position). This arrangement is crucial as it influences both the steric and electronic properties of the molecule's reactive centers.
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IUPAC Name: ethyl 2-(piperidin-2-yl)acetate
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Synonyms: Ethyl 2-piperidineacetate, Piperidin-2-yl-acetic acid ethyl ester[1][2]
Structural Diagram
Caption: 2D Structure of Ethyl Piperidin-2-ylacetate.
Physicochemical Properties
The physical and chemical properties of ethyl piperidin-2-ylacetate are summarized below. These properties are essential for determining appropriate solvents, reaction conditions, and purification techniques.
| Property | Value | Source(s) |
| Molecular Weight | 171.24 g/mol | [1][3][4] |
| Appearance | Colorless to light yellow liquid | [1] |
| Boiling Point | 232.8 °C at 760 mmHg | [1] |
| 105 °C at 14 Torr | [2] | |
| Density | 0.969 g/cm³ | [1] |
| Flash Point | 94.6 °C | [1] |
| pKa (predicted) | 9.77 ± 0.10 | [1] |
| LogP (predicted) | 1.08 | [3] |
| SMILES | CCOC(=O)CC1CCCCN1 | [3][4] |
Synthesis Methodology: Catalytic Hydrogenation
The most direct and industrially scalable synthesis of ethyl piperidin-2-ylacetate involves the catalytic hydrogenation of its aromatic precursor, ethyl 2-pyridylacetate. This reaction reduces the pyridine ring to a piperidine ring.
Mechanism and Rationale
Catalytic hydrogenation is a heterogeneous reaction where gaseous hydrogen is added across the double bonds of the pyridine ring in the presence of a solid metal catalyst.[5] The reaction proceeds via the adsorption of both the substrate (ethyl 2-pyridylacetate) and hydrogen onto the catalyst surface, weakening the π-bonds and the H-H bond.[6] Hydrogen atoms are then added sequentially to the ring, typically with syn-stereoselectivity, meaning the hydrogen atoms add to the same face of the ring.[7]
Choice of Catalyst:
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Palladium (Pd): Often used as palladium on carbon (Pd/C), it is a versatile and effective catalyst for this transformation, typically requiring moderate pressures and temperatures.[5]
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Platinum (Pt): Used as platinum(IV) oxide (PtO₂, Adams' catalyst), it is highly active and can effect hydrogenation under milder conditions, often in acidic solvents like acetic acid to prevent catalyst poisoning by the amine product.[5]
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Rhodium (Rh) & Ruthenium (Ru): These are also effective, particularly for aromatic ring reduction, but may require more vigorous conditions.[8]
Caption: General workflow for the synthesis of Ethyl Piperidin-2-ylacetate.
Self-Validating Experimental Protocol
This protocol describes a standard procedure for the hydrogenation of ethyl 2-pyridylacetate. The self-validating nature of this protocol lies in the monitoring steps (TLC, GC-MS) which confirm reaction completion and the final characterization which validates product identity and purity.
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Reactor Preparation: Charge a Parr hydrogenation vessel or a similar high-pressure reactor with ethyl 2-pyridylacetate (1.0 eq) and a suitable solvent (e.g., ethanol or acetic acid, ~10 mL per gram of substrate).
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Catalyst Addition: Under an inert atmosphere (e.g., nitrogen), carefully add the catalyst. A typical loading is 5-10 mol% of 10% Pd/C or 1-2 mol% of PtO₂.
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Expert Insight: Using acetic acid as the solvent can enhance reaction rates and prevent the newly formed basic piperidine nitrogen from poisoning the acidic sites on the catalyst surface.
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Hydrogenation: Seal the reactor. Purge the system several times with nitrogen, followed by several purges with hydrogen gas. Pressurize the reactor to the desired pressure (typically 50-100 psi) and begin vigorous stirring. Heat the reaction to 40-60 °C.
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Reaction Monitoring: The reaction progress is monitored by the cessation of hydrogen uptake from the gas reservoir. For validation, a small aliquot can be carefully depressurized, filtered, and analyzed by TLC or GC-MS to confirm the disappearance of the starting material.
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Catalyst Removal: Upon completion, cool the reactor to room temperature and carefully vent the hydrogen pressure. Purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to quantitatively remove the solid catalyst. Wash the filter cake with the reaction solvent.
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Causality Note: Celite is a diatomaceous earth filter aid that prevents the fine catalyst particles from clogging the filter paper and ensures complete removal, which is critical as residual palladium can interfere with subsequent reactions.
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Isolation and Purification: Combine the filtrate and washes. Remove the solvent under reduced pressure using a rotary evaporator. The resulting crude oil is then purified by vacuum distillation to yield ethyl piperidin-2-ylacetate as a clear liquid.[2]
Predicted Spectroscopic Profile
¹H NMR (Proton NMR)
(Predicted for CDCl₃, 400 MHz)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |
| ~4.15 | Quartet (q) | 2H | -O-CH₂ -CH₃ | Methylene protons of the ethyl group, split by the adjacent methyl group. |
| ~3.0 - 3.2 | Multiplet (m) | 1H | N-CH -C | Methine proton at the C2 position, complex splitting due to adjacent ring and side-chain protons. |
| ~2.9 (d) & ~2.6 (t) | Multiplet (m) | 2H | N-CH₂ (C6) | Diastereotopic protons at C6 adjacent to the nitrogen. |
| ~2.45 | Multiplet (m) | 2H | -CH-CH₂ -CO | Methylene protons on the acetate side chain. |
| ~1.9 (broad s) | Broad Singlet | 1H | N-H | Exchangeable proton on the secondary amine. |
| ~1.4 - 1.8 | Multiplet (m) | 6H | Ring -CH₂ - | Overlapping signals from the C3, C4, and C5 methylene protons of the piperidine ring. |
| ~1.25 | Triplet (t) | 3H | -O-CH₂-CH₃ | Methyl protons of the ethyl group, split by the adjacent methylene group. |
¹³C NMR (Carbon NMR)
(Predicted for CDCl₃, 100 MHz)
| Chemical Shift (δ) ppm | Carbon Type | Assignment | Rationale |
| ~172.5 | Quaternary | C =O | Ester carbonyl carbon, deshielded by two oxygen atoms. |
| ~60.5 | Methylene | -O-CH₂ - | Ethyl group carbon attached to the ester oxygen. |
| ~56.0 | Methine | C 2 (ring) | Carbon bearing the acetate substituent, adjacent to nitrogen. |
| ~46.5 | Methylene | C 6 (ring) | Carbon adjacent to nitrogen. |
| ~41.0 | Methylene | -CH-CH₂ -CO | Side-chain methylene carbon. |
| ~30.0 | Methylene | C 3 (ring) | Piperidine ring carbon. |
| ~25.5 | Methylene | C 5 (ring) | Piperidine ring carbon. |
| ~24.0 | Methylene | C 4 (ring) | Piperidine ring carbon, typically the most shielded. |
| ~14.2 | Methyl | -O-CH₂-CH₃ | Terminal methyl carbon of the ethyl group. |
FT-IR (Infrared Spectroscopy)
| Frequency (cm⁻¹) | Intensity | Assignment |
| ~3350-3300 | Medium, Broad | N-H Stretch (secondary amine) |
| 2940, 2860 | Strong | C-H Stretch (aliphatic) |
| ~1735 | Strong, Sharp | C=O Stretch (ester) |
| ~1180 | Strong | C-O Stretch (ester) |
Chemical Reactivity and Derivatization
The utility of ethyl piperidin-2-ylacetate as a synthetic intermediate stems from its two orthogonal reactive handles: the nucleophilic secondary amine and the electrophilic ester carbonyl.
Caption: Key reaction pathways for Ethyl Piperidin-2-ylacetate.
Reactions at the Nitrogen Atom
The secondary amine is a potent nucleophile and a moderate base.
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N-Alkylation: The nitrogen can be readily alkylated using alkyl halides (e.g., methyl iodide, benzyl bromide) in the presence of a non-nucleophilic base like potassium carbonate (K₂CO₃) or sodium hydride (NaH) to prevent quaternization.[9] Reductive amination with aldehydes or ketones in the presence of a reducing agent like sodium triacetoxyborohydride (STAB) is another efficient method for introducing diverse substituents.[9]
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N-Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base such as triethylamine (Et₃N) or pyridine cleanly affords the corresponding N-acyl derivatives (amides). This is a fundamental transformation for building more complex molecular architectures.
Reactions at the Ester Group
The ester functionality is an electrophilic site susceptible to nucleophilic attack.
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Hydrolysis: Saponification using a base like lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in an aqueous solvent system readily hydrolyzes the ethyl ester to the corresponding carboxylic acid, piperidin-2-ylacetic acid.
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Amidation: Direct reaction with primary or secondary amines, often at elevated temperatures or with Lewis acid catalysis, can convert the ester into a variety of amides.
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Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the ester to the corresponding primary alcohol, 2-(2-hydroxyethyl)piperidine.
Applications in Research and Drug Development
Ethyl piperidin-2-ylacetate is not typically an active pharmaceutical ingredient itself but rather a high-value scaffold. Its importance lies in providing a stereochemically defined piperidine core that is prevalent in numerous CNS-active drugs, antivirals, and anticancer agents.[10]
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Scaffold for Library Synthesis: The two reactive sites allow for rapid diversification. Combinatorial libraries can be generated by varying the substituents at the nitrogen (via alkylation/acylation) and at the ester (via amidation), enabling the exploration of vast chemical space in early-stage drug discovery.
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Intermediate for Complex Targets: The functional handles serve as points for elaboration into more complex molecular targets, including natural product synthesis and the development of novel pharmaceutical candidates.[1]
Safety and Handling
Ethyl piperidin-2-ylacetate is classified as harmful and requires appropriate laboratory safety precautions.
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Hazard Codes: Xn (Harmful)[1]
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Risk Statements: R22 (Harmful if swallowed)[1]
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Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
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Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes.
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Storage: Store in a tightly sealed container in a cool, dry place, protected from light.[3]
Conclusion
Ethyl piperidin-2-ylacetate is a foundational building block for synthetic and medicinal chemistry. Its well-defined structure, predictable reactivity at two distinct functional groups, and straightforward synthesis make it an indispensable tool for researchers. A thorough understanding of its properties, spectroscopic characteristics, and reaction protocols, as outlined in this guide, is essential for leveraging its full potential in the design and synthesis of next-generation chemical entities.
References
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LookChem. (n.d.). Cas 2739-99-3, ETHYL 2-PIPERIDINEACETATE. Retrieved from [Link]
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Pearson Study Prep. (2015, March 19). Catalytic Hydrogenation: Mechanism [Video]. YouTube. Retrieved from [Link]
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Chemistry LibreTexts. (2021, July 5). 5.2: Catalytic Hydrogenation. Retrieved from [Link]
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Chemistry university. (2021, April 21). Catalytic Hydrogenation [Video]. YouTube. Retrieved from [Link]
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Boulanger, W. (n.d.). The Art of Heterogeneous Catalytic Hydrogenation - Part 1. University of Illinois. Retrieved from [Link]
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